2-[(2-methoxyethyl)sulfanyl]-N-(6-methylpyridin-2-yl)benzamide
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Overview
Description
2-[(2-methoxyethyl)sulfanyl]-N-(6-methylpyridin-2-yl)benzamide is an organic compound that features a benzamide core with a methoxyethyl sulfanyl group and a methylpyridinyl substituent
Preparation Methods
The synthesis of 2-[(2-methoxyethyl)sulfanyl]-N-(6-methylpyridin-2-yl)benzamide typically involves the reaction of 2-[(2-methoxyethyl)sulfanyl]ethanol with 6-methylpyridin-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Chemical Reactions Analysis
2-[(2-methoxyethyl)sulfanyl]-N-(6-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Scientific Research Applications
2-[(2-methoxyethyl)sulfanyl]-N-(6-methylpyridin-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(2-methoxyethyl)sulfanyl]-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-[(2-methoxyethyl)sulfanyl]-N-(6-methylpyridin-2-yl)benzamide can be compared with similar compounds such as:
- 2-[(2-methoxyethyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)benzamide
- 2-[(2-methoxyethyl)sulfanyl]ethanol
- 2-[(2-methoxyethyl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity .
Properties
Molecular Formula |
C16H18N2O2S |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-(2-methoxyethylsulfanyl)-N-(6-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C16H18N2O2S/c1-12-6-5-9-15(17-12)18-16(19)13-7-3-4-8-14(13)21-11-10-20-2/h3-9H,10-11H2,1-2H3,(H,17,18,19) |
InChI Key |
LDDHMUFPUMUAAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=CC=C2SCCOC |
Origin of Product |
United States |
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